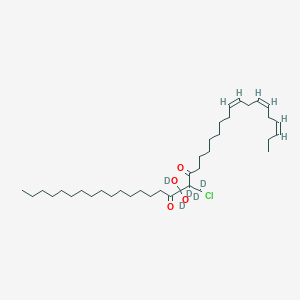
rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5: is a synthetic lipid molecule that is often used in biochemical and pharmaceutical research. This compound is a deuterated analog of rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol, which means it contains deuterium atoms instead of hydrogen atoms at specific positions. This modification is useful for various analytical techniques, including mass spectrometry, as it helps in tracing and studying metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 typically involves the esterification of palmitic acid and linolenic acid with a chloropropanediol-d5 backbone. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like chloroform or ethyl acetate for several hours to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and stringent control of reaction conditions are crucial to obtain a high-quality product suitable for research purposes.
化学反応の分析
Types of Reactions: rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a more reduced form, such as a diol.
Substitution: The chlorine atom in the chloropropanediol moiety can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia under basic conditions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Diols.
Substitution: Hydroxyl or amine derivatives.
科学的研究の応用
rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying lipid chemistry and the behavior of lipid molecules in various environments.
Biology: This compound is used to investigate the role of lipids in cellular membranes and their interactions with proteins.
Medicine: It is employed in the development of lipid-based drug delivery systems and in the study of lipid metabolism.
Industry: The compound is used in the formulation of specialized lipid products and in the analysis of lipid content in various samples.
作用機序
The mechanism of action of rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 involves its incorporation into lipid bilayers and interaction with membrane proteins. The deuterated analog allows for precise tracking and analysis using techniques like mass spectrometry. The compound can affect membrane fluidity and permeability, influencing cellular processes such as signal transduction and membrane transport.
類似化合物との比較
- rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5
- rac-1-Palmitoyl-3-chloropropanediol
Comparison:
- rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 is unique due to its specific combination of palmitic acid and linolenic acid, which provides distinct properties compared to other similar compounds.
- rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 contains linoleic acid instead of linolenic acid, resulting in different chemical and biological behaviors.
- rac-1-Palmitoyl-3-chloropropanediol lacks the linolenic acid moiety, making it less complex and potentially less versatile in research applications.
This detailed article should provide a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(27Z,30Z,33Z)-18-[chloro(dideuterio)methyl]-18-deuterio-17,17-dideuteriooxyhexatriaconta-27,30,33-triene-16,19-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-35(39)34(33-38)37(41,42)36(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,34,41-42H,3-4,6,8-10,12,14-16,19-33H2,1-2H3/b7-5-,13-11-,18-17-/i33D2,34D,41D,42D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQKIQWPENGQHD-OJUSVZLWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCCC=CCC=CCC=CCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)C(C(=O)CCCCCCCCCCCCCCC)(O[2H])O[2H])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













